molecular formula C9H9NO4 B1217041 1,2-Epoxy-3-(p-nitrophenoxy)propane CAS No. 5255-75-4

1,2-Epoxy-3-(p-nitrophenoxy)propane

Cat. No.: B1217041
CAS No.: 5255-75-4
M. Wt: 195.17 g/mol
InChI Key: FPIGOBKNDYAZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-epoxy-3-(4-nitrophenoxy)propane is an epoxide that is oxirane substituted by a (4-nitrophenoxy)methyl group. It is an epoxide, a C-nitro compound and an aromatic ether. It derives from a 4-nitrophenol.

Mechanism of Action

Target of Action

The primary target of 1,2-epoxy-3-(4-nitrophenoxy)propane is the enzyme Glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .

Mode of Action

The interaction of 1,2-epoxy-3-(4-nitrophenoxy)propane with its target involves the nucleophilic attack of p-nitrophenol on propylene oxide, followed by the formation of an ether linkage between the two components . This reaction is facilitated by the GST enzyme, which acts on 1,2-epoxy-3-(4-nitrophenoxy)propane .

Biochemical Pathways

The action of 1,2-epoxy-3-(4-nitrophenoxy)propane affects the glutathione conjugation pathway . This pathway is responsible for the detoxification of a wide range of exogenous and endogenous hydrophobic electrophiles . The compound’s action on this pathway results in the formation of less harmful substances that can be easily excreted from the body.

Result of Action

The action of 1,2-epoxy-3-(4-nitrophenoxy)propane results in the detoxification of harmful compounds in the body . By facilitating their conjugation with glutathione, the compound helps in transforming these harmful substances into less toxic and more water-soluble metabolites that can be easily excreted from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-epoxy-3-(4-nitrophenoxy)propane. For instance, the presence of other chemicals in the environment can compete with the compound for the active site of GST, potentially affecting its efficacy . Moreover, factors such as temperature and pH can influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

1,2-Epoxy-3-(p-nitrophenoxy)propane plays a crucial role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to inhibit pepsin and other aspartic proteinases by reacting with the active site aspartic acid residues . The inhibition is irreversible and results from the esterification of essential carboxyl groups of the enzyme . This compound also interacts with other enzymes, such as low-molecular-weight phosphotyrosyl protein phosphatase and D-amino acid transferase . The nature of these interactions involves covalent binding to the active site residues, leading to the inactivation of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cellular metabolism and signaling pathways. For instance, the inhibition of pepsin and other aspartic proteinases can disrupt protein digestion and processing in cells . Additionally, the compound’s interaction with phosphotyrosyl protein phosphatase can affect cell signaling pathways that rely on phosphorylation and dephosphorylation events . These interactions can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to the active site residues of target enzymes. The epoxide group of the compound reacts with the carboxyl groups of aspartic acid residues in the enzyme’s active site, leading to irreversible inhibition . This esterification process prevents the enzyme from catalyzing its substrate, effectively inactivating it. The compound’s specificity for aspartic proteinases is due to the presence of these critical aspartic acid residues in their active sites . Additionally, the compound’s interaction with other enzymes, such as phosphotyrosyl protein phosphatase, involves similar covalent modifications that disrupt enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of enzymes by this compound is irreversible, leading to sustained inactivation of the target enzymes . The compound itself may undergo degradation over time, which can affect its potency and efficacy in long-term experiments . In vitro and in vivo studies have demonstrated that the compound’s inhibitory effects can persist for extended periods, depending on the stability of the compound and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve effective enzyme inhibition . Beyond this threshold, increasing the dosage can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of aspartic proteinases and other enzymes can affect metabolic flux and metabolite levels in cells . For example, the inhibition of pepsin can disrupt protein digestion and processing, leading to changes in amino acid availability and utilization . Additionally, the compound’s interaction with phosphotyrosyl protein phosphatase can influence signaling pathways that regulate metabolic processes . These effects on metabolic pathways highlight the compound’s potential as a tool for studying cellular metabolism and enzyme regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and efficacy in inhibiting target enzymes . Additionally, the compound’s distribution within tissues can influence its overall impact on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound’s interaction with aspartic proteinases may occur in lysosomes or other acidic compartments where these enzymes are active . The localization of the compound within these compartments can enhance its inhibitory effects and ensure its specificity for target enzymes . Additionally, the compound’s distribution within different subcellular compartments can influence its overall impact on cellular processes and functions .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGOBKNDYAZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863512
Record name Oxirane, 2-[(4-nitrophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5255-75-4
Record name 2-[(4-Nitrophenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5255-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epoxy-3-(p-nitrophenoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidyl 4-nitrophenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-[(4-nitrophenoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[(4-nitrophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(p-nitrophenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96071991U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (0.6 mole, 82.3 grams), epichlorohydrin (1.8 mole, 167 g.) and piperidene (3 ml.) is stirred at 100° C. for 17 hours. The solution is evaporated and to the residue is added sodium hydroxide (2 mole) in 500 ml. of water. After 24 hours of stirring, the solution is extracted with chloroform. After washing with dilute sodium hydroxide, the dried chloroform solution is evaporated yielding 3-(4-nitrophenyloxy)-1,2-epoxypropane. A solution of the epoxide (1.0 g.) in 50% aqueous acetic acid (15 ml.) is heated at 90° C. for five hours and then evaporated and chromatographed on silica acid plates (chloroform-methanol 9:1). The band with an Rf of about 0.5 is eluted and crystallized from chloroform and ethyl acetate to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane.
Quantity
82.3 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(4-Nitrophenoxy)-2,3-epoxypropane was prepared by an analogous method to that described by Zhen-Zhong Lui et. al. in Synthetic Communications (1994), 24, 833–838. 4-Nitrophenol (4.0 g), anhydrous potassium carbonate (8.0 g) and tetrabutylammonium bromide (0.4 g) were mixed with epibromohydrin (10 ml). The reaction mixture was heated at 100° C. for 1 hour. After cooling to ambient temperature, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was evaporated to dryness and the residue was codistilled twice with toluene. The resulting oil was purified by column chromatography and eluted with ethanol (1.0%):dichloromethane to yield on evaporation an oil that crystallised (4.36 g, 77.7% yield). NMR (CDCl3): 2.78 (m, 1H), 2.95 (m, 1H), 3.38 (m, 1H), 4.02 (dd, 1H), 4.38 (dd, 1H), 7.00 (d, 2H), 8.20 (d, 2H); m/z 196 [MH]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

p-Nitrophenol (139 g, 1.0 mol) was dissolved in 1.5 l 0.8M sodium hydroxide. Epichlorohydrin, IX, (117 ml, 1.5 mol) was added and the mixture stirred vigorously overnight. The homogenous solution was then extracted three times with 300 ml chloroform and the organic fractions combined and dried over magnesium sulfate. After removal of the drying agent by filtration, evaporation of the filtrate gave a yellow oil which crystallized on standing. The oily crystals were triturated with methanol and filtered to yield 55.6 g of the desired compound as white crystals shown to be homogenous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.77) m.p. 62°-65° C.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IX
Quantity
117 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Potassium carbonate (1.3 g, 9.6 mmol) was added to a mixture of 4-nitrophenol (1.11 g, 8 mmol) and epibromohydrin (1.37 mL, 16 mmol) The mixture was stirred at 100° C. for 18 hours. After cooling down, the residue was extracted into EtOAc. The organic layer was washed with water, brine and then dried with Na2SO4. Removal of the solvent in vacuo gave an orange residue, which was purified chromatographically on silica eluting with EtOAc/hexanes (1:10, v/v). The product was obtained as a yellow solid (0.8 g, 51%). 1H NMR (300 MHz, CDCl3) δ (ppm): 8.21 (m, 2H), 6.98 (m, 2H), 4.37 (dd, J=2.8 Hz, 11.1 Hz, 1H), 4.00 (dd, J=5.9 Hz, 11.1 Hz, 1H), 3.90 (m, 1H), 2.93 (t, J=4.8 Hz, 1H), 2.77 (dd, J=2.8 Hz, 4.8 Hz, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxy-3-(p-nitrophenoxy)propane
Reactant of Route 2
Reactant of Route 2
1,2-Epoxy-3-(p-nitrophenoxy)propane
Reactant of Route 3
Reactant of Route 3
1,2-Epoxy-3-(p-nitrophenoxy)propane
Reactant of Route 4
Reactant of Route 4
1,2-Epoxy-3-(p-nitrophenoxy)propane
Reactant of Route 5
Reactant of Route 5
1,2-Epoxy-3-(p-nitrophenoxy)propane
Reactant of Route 6
Reactant of Route 6
1,2-Epoxy-3-(p-nitrophenoxy)propane
Customer
Q & A

Q1: How does 1,2-Epoxy-3-(p-nitrophenoxy)propane interact with enzymes like Glutathione S-transferases (GSTs)?

A1: this compound acts as a substrate for certain GSTs [, , , , ]. This interaction involves the conjugation of glutathione to the epoxide ring of this compound, facilitating its detoxification and excretion.

Q2: What is the significance of this compound's interaction with Aspartic proteinases?

A2: this compound acts as an irreversible inhibitor of aspartic proteinases [, , , ]. It forms a covalent bond with the active site aspartic acid residues, leading to enzyme inactivation. This property has been investigated in the context of enzymes like pepsin, cathepsin D, and HIV protease.

Q3: Can you elaborate on the downstream effects of this compound's interaction with GSTs and aspartic proteinases?

A3: Inhibition of aspartic proteinases by this compound can disrupt various cellular processes, including protein degradation and processing []. This has implications for studying enzyme function and designing potential therapeutic inhibitors. On the other hand, its conjugation with glutathione by GSTs leads to detoxification and excretion, influencing the body's response to xenobiotics [, ].

Q4: What are the toxicological implications of this compound's interaction with DNA?

A4: Research has shown that this compound can covalently bind to guanine residues in DNA, leading to DNA adduct formation and exhibiting mutagenic activity in bacterial assays []. This highlights the compound's potential genotoxicity and warrants further investigation into its safety profile.

Q5: What is the molecular formula and weight of this compound?

A5: While the provided excerpts don't explicitly mention the molecular formula and weight, these can be derived from its chemical structure. The molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The excerpts provided do not delve into specific spectroscopic data like NMR or IR spectra for this compound. Further investigation of spectroscopic databases would be needed for this information.

Q7: What is known about the stability of this compound under various conditions?

A7: While the excerpts don't specifically address the compound's stability, its epoxide ring suggests sensitivity to hydrolysis, particularly under acidic or basic conditions. Specific studies would be needed to ascertain its stability profile.

Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?

A8: The provided research excerpts do not mention specific formulation strategies for this compound. Given its potential applications as an enzyme inhibitor or research tool, investigating formulation approaches to enhance its delivery and efficacy could be beneficial.

Q9: What are the known catalytic properties of this compound?

A9: this compound itself does not possess catalytic properties. It acts as a substrate for enzymes like GSTs and as an irreversible inhibitor for aspartic proteinases, affecting their catalytic activities [, , , , ].

Q10: What are the applications of this compound in biochemical research?

A10: this compound serves as a valuable tool in biochemical research for:

  • Studying GST enzyme activity and specificity [, , , , ].
  • Investigating the structure and function of aspartic proteinases [, , , ].
  • Developing and evaluating potential enzyme inhibitors, particularly for aspartic proteinases like HIV protease [].

Q11: What is the impact of structural modifications on the activity and potency of this compound analogs?

A11: Several research papers highlighted the synthesis and evaluation of this compound analogs with modifications to the epoxide ring and aromatic substituents [, ]. These modifications were shown to influence their reactivity and inhibitory potency toward HIV proteases. For instance, the presence of electron-withdrawing groups generally enhanced their inhibitory activity.

Q12: Has any research been conducted on the pharmacokinetic properties (ADME) of this compound?

A12: While the excerpts primarily focus on the in vitro activity of this compound, research has investigated its metabolism and excretion in rabbits and rats []. The studies revealed the formation of metabolites like 2-hydroxy-3-(p-nitrophenoxy)propionic acid and N-acetyl-S-[2-hydroxy-3-(p-nitrophenoxy)propyl]propyl]-L-cysteine, indicating its metabolic conversion and potential for excretion. Further studies are needed to comprehensively characterize its ADME profile.

Q13: What are the known toxicological effects of this compound?

A13: this compound has shown mutagenic activity and DNA adduct formation in laboratory studies [], suggesting potential genotoxicity. Additionally, administration of the compound to rats resulted in a marked decrease in hepatic GSH levels [], indicating potential liver toxicity. These findings warrant further investigation into its safety profile.

Q14: Are there specific SHE regulations governing the handling and use of this compound?

A14: While the provided excerpts don't explicitly mention specific SHE regulations, researchers should consult relevant safety data sheets and regulatory guidelines to ensure safe handling and disposal of this compound due to its potential genotoxicity and other potential hazards.

Q15: Have any computational studies been conducted on this compound, such as molecular modeling or QSAR analysis?

A15: The provided research snippets do not mention any specific computational studies on this compound. Given its use in studying enzyme activity and inhibition, computational approaches like molecular docking, molecular dynamics simulations, and QSAR studies could provide valuable insights into its interactions with target proteins and aid in the development of more potent and selective analogs.

Q16: Have any drug delivery systems been explored for this compound to enhance its targeting or delivery to specific tissues?

A16: The provided research excerpts don't discuss any specific drug delivery systems for this compound.

Q17: What analytical methods have been used to characterize and quantify this compound?

A17: Various analytical techniques have been employed in the studies, including:

  • High-performance liquid chromatography (HPLC) for separating and identifying this compound and its metabolites [, ].
  • Spectrophotometry for measuring enzyme activity by monitoring changes in absorbance associated with substrate consumption or product formation [, , , ].
  • Mass spectrometry for identifying the site of this compound binding to proteins [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.